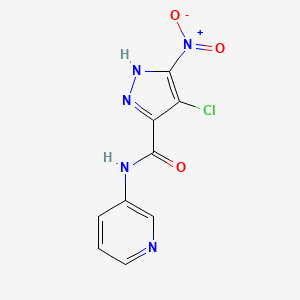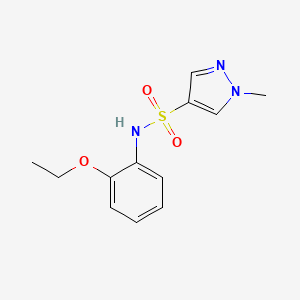![molecular formula C17H17FN2O3 B6105455 N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6105455.png)
N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-3-fluorobenzamide, commonly known as EF24, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. EF24 belongs to the class of curcumin analogs, which are compounds that are structurally similar to curcumin, a natural compound found in turmeric. In
Mecanismo De Acción
EF24 exerts its effects through multiple mechanisms of action. One of the main mechanisms is the inhibition of NF-κB activation, which leads to reduced inflammation and cancer cell growth. EF24 has also been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. Additionally, EF24 has been found to modulate the activity of various enzymes and signaling pathways, leading to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
EF24 has been found to have a variety of biochemical and physiological effects. Studies have shown that EF24 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. EF24 has also been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. Additionally, EF24 has been shown to protect neurons from oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EF24 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in good yield and purity, making it suitable for further research and development. Additionally, EF24 has been extensively studied in vitro and in vivo, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, one limitation of EF24 is that its bioavailability is relatively low, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on EF24. One area of interest is the development of EF24 analogs with improved bioavailability and potency. Another area of interest is the investigation of EF24's potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to determine the optimal dose and administration route for EF24 in vivo, as well as its potential side effects. Overall, EF24 shows great promise as a potential therapeutic agent for a variety of diseases, and further research is needed to fully explore its potential.
Métodos De Síntesis
EF24 can be synthesized using a multistep process that involves the reaction of 3-fluoro-4-nitrobenzoic acid with 2-ethoxyaniline, followed by reduction and acylation. The final product is obtained in good yield and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
EF24 has been the subject of extensive research due to its potential therapeutic properties. Studies have shown that EF24 has anti-inflammatory, anti-cancer, and neuroprotective effects. EF24 has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. Additionally, EF24 has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy. EF24 has also been found to protect neurons from oxidative stress and inflammation, making it a potential therapeutic agent for neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[2-(2-ethoxyanilino)-2-oxoethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-2-23-15-9-4-3-8-14(15)20-16(21)11-19-17(22)12-6-5-7-13(18)10-12/h3-10H,2,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWDMWZPKHADAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CNC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-isopropylbenzyl)-2-[(1-oxido-2,1,3-benzoxadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6105377.png)

![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6105392.png)
![N-(3-chloro-4-methylphenyl)-2-{4-hydroxy-2-[(1,2,2-trimethylpropylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6105396.png)
![2-[(4-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6105409.png)
![2,5-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6105412.png)
![N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}butanamide](/img/structure/B6105416.png)


![(1R*,2S*,4R*)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6105440.png)
![2-{4-[1-(2-furylmethyl)-4-piperidinyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6105443.png)

![2-phenyl-N-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6105469.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6105477.png)